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Compound of Interest

Compound Name: 2-Amino-6-chlorophenol

Cat. No.: B183061

This guide provides a detailed spectroscopic comparison of 2-Amino-6-chlorophenol and
structurally related compounds, including its isomers and parent molecules. The objective is to
offer researchers, scientists, and drug development professionals a comprehensive reference
based on experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform
Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for 2-Amino-6-chlorophenol and
related compounds, facilitating a clear comparison of their structural and electronic properties.

Table 1: *H NMR Spectroscopic Data (Chemical Shift o, ppm)
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Aromatic
Compound -OH Proton -NH:z Protons Solvent
Protons
. Data not
2-Amino-6- ) ) Data not Data not Data not
available in ) ] )
chlorophenol available available available

search results

2-Amino-4- Data not Data not Data not
6.60-6.9.2 (m) _ _ _
chlorophenol available available available

) Data available
4-Amino-2- - ) Data not Data not Data not
but specific shifts ) ] ]
chlorophenol ) available available available
not listed[1]

] Data not Data not
2-Aminophenol 6.7-6.9 (m) ) ] Polysol[2]
available available
Data not ]
3-Chlorophenol 6.8-7.3 (M) ) Not Applicable CDCls
available

Table 2: 13C NMR Spectroscopic Data (Chemical Shift &, ppm)
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Aromatic
Compound C-OH C-NH:2 C-Ci Solvent
Carbons
Data not
2-Amino-6- available in Data not Data not Data not Data not
chlorophenol search available available available available
results
Data
2-Amino-4- available but Data not Data not Data not Data not
chlorophenol specific shifts ~ available available available available
not listed[3]
Data
4-Amino-2- available but Data not Data not Data not Data not
chlorophenol specific shifts  available available available available
not listed[1]
2- 114.9, 115.3, Not Data not
_ 144.1 136.4 ) )
Aminophenol 119.5,121.2 Applicable available
113.3, 115.4,
3- Not
121.0, 130.4, 155.8 ] 135.0 CDCIs[4]
Chlorophenol Applicable
135.0
Table 3: Key FT-IR Absorption Bands (cm™1)
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Compound O-H Stretch N-H Stretch C=C Aromatic C-CI Stretch

2-Amino-6- ~3200 (phenolic) Data not
~3400[5] ~1400-1600 _

chlorophenol [5] available

2-Amino-4-

chlorophenol

Data available
but specific
bands not
listed[3]

Data available
but specific
bands not
listed[3]

Data available
but specific
bands not
listed[3]

Data available
but specific
bands not
listed[3]

Data available

Data available

Data available

Data available

4-Amino-2- but specific but specific but specific but specific

chlorophenol bands not bands not bands not bands not
listed[1][6] listed[1][6] listed[1][6] listed[1][6]

_ ~3300-3400 _

2-Aminophenol ~3300-3400 ~1500-1600 Not Applicable
(broad)
~3200-3600 )

3-Chlorophenol Not Applicable ~1470-1580 ~680-800
(broad)

Table 4: UV-Vis and Mass Spectrometry Data

Compound

UV-Vis ()\max, n m)

Solvent

Molecular lon (m/z)

2-Amino-6-

chlorophenol

Absorption expected

in UV region[5]

Data not available

143[7]

2-Amino-4-

chlorophenol

Data not available

Data not available

143.57 (Molecular
Weight)[3]

4-Amino-2-

chlorophenol

Data not available

Data not available

143.57 (Molecular
Weight)[1]

109.13 (Molecular

2-Aminophenol 276-286[8] Methanol, DMSOI8] )
Weight)[2]
) 128.56 (Molecular
3-Chlorophenol ~270[9] Various ]
Weight)[10]
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Experimental Workflow & Methodologies

The characterization of these aromatic compounds follows a standardized analytical workflow
to ensure comprehensive structural elucidation.

Sample Preparation

Test Compound
| | (e.g., 2-Amino-6-chlorophenol)

-

Spegtroscopic Analysis

NMR Spectroscopy

(H & °C) FT-IR Spectroscopy

UV-Vis Spectroscopy Mass Spectrometry

X 1 7
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis and Comparison.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Objective: To determine the carbon-hydrogen framework of the molecule.

o Methodology: *H and 13C NMR spectra are typically recorded on a 300 or 500 MHz
spectrometer. Samples are dissolved in a deuterated solvent, such as Deuterated
Chloroform (CDCIs) or Deuterated Dimethyl Sulfoxide (DMSO-ds), with Tetramethylsilane
(TMS) used as an internal standard[2]. Chemical shifts (8) are reported in parts per million

(ppm).

e Fourier-Transform Infrared (FT-IR) Spectroscopy:
o Objective: To identify the functional groups present in the molecule.

o Methodology: The FT-IR spectrum is obtained using an FT-IR spectrometer. For solid
samples, the KBr-pellet technique is commonly employed, where the sample is ground
with potassium bromide and pressed into a thin disk[1][3][11]. Alternatively, for some
samples, a Nujol mull or Attenuated Total Reflectance (ATR) may be used[6]. The spectra
are recorded in the 4000-400 cm~1* range.

» Ultraviolet-Visible (UV-Vis) Spectroscopy:

o Objective: To study the electronic transitions within the molecule, particularly involving Tt-
electrons in the aromatic ring.

o Methodology: The UV-Vis absorption spectrum is measured using a double-beam
spectrophotometer. The compound is dissolved in a suitable UV-grade solvent, such as
methanol or ethanol, to prepare a dilute solution[8]. The absorbance is scanned over the
ultraviolet and visible range (typically 200-800 nm) to identify the wavelength of maximum
absorption (Amax).

e Mass Spectrometry (MS):
o Objective: To determine the molecular weight and fragmentation pattern of the compound.

o Methodology: High-resolution mass spectrometry, often using techniques like Electrospray
lonization (ESI) or Electron Impact (El), is used to confirm the molecular weight of the
compounds[5]. The analysis identifies the mass-to-charge ratio (m/z) of the molecular ion
and its primary fragments, aiding in the confirmation of the elemental composition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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